tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
Tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of spiro compounds, which are known for their unique ring systems connected through a single atom. The presence of the tert-butyl group, formyl group, and oxo-azaspiro ring system makes it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-formyl-5-oxa-2-azaspiro[34]octane-2-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the formyl group can lead to the formation of carboxylic acids.
Reduction: Reduction of the formyl group can yield alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme-substrate interactions or as a probe in biochemical assays. Its structural complexity allows for the exploration of biological pathways and mechanisms.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to undergo various chemical transformations makes it a versatile candidate for synthesizing therapeutic agents.
Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would vary based on the specific application and context.
Comparison with Similar Compounds
Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate: This compound is similar in structure but contains a bromo group instead of a formyl group.
Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate: This compound has a thio analog of the oxo group in the spiro ring system.
Uniqueness: Tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate stands out due to its formyl group, which allows for a variety of chemical transformations that are not possible with bromo or thio analogs. This versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-7-12(8-13)4-9(5-14)6-16-12/h5,9H,4,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPXUWMTHVNDQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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